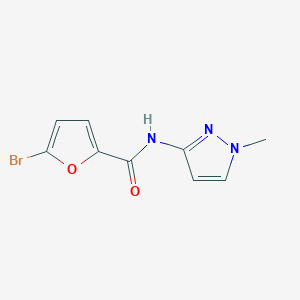
5-bromo-N-(1-methyl-1H-pyrazol-3-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(1-methyl-1H-pyrazol-3-yl)furan-2-carboxamide is a heterocyclic compound that features a furan ring substituted with a bromine atom and a pyrazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-methyl-1H-pyrazol-3-yl)furan-2-carboxamide typically involves the following steps:
Formation of the pyrazole moiety: This can be achieved by reacting 3-amino-1-methyl-1H-pyrazole with an appropriate carboxylic acid derivative under acidic or basic conditions.
Bromination of the furan ring: The furan ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(1-methyl-1H-pyrazol-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and reduction reactions: The furan ring can be oxidized to form furanones or reduced to form dihydrofurans.
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction reactions: Often involve reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution reactions: Yield substituted furan derivatives with various functional groups.
Oxidation reactions: Produce furanones or other oxidized derivatives.
Reduction reactions: Result in dihydrofurans or other reduced products.
Scientific Research Applications
5-bromo-N-(1-methyl-1H-pyrazol-3-yl)furan-2-carboxamide has several scientific research applications:
Medicinal chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Biological studies: Used as a probe to study enzyme interactions and receptor binding.
Industrial applications: Employed in the synthesis of more complex heterocyclic compounds for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-(1-methyl-1H-pyrazol-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-methyl-1H-pyrazole-3-carboxamide: Shares the pyrazole moiety but lacks the furan ring.
5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide: Contains a thiazole ring instead of a pyrazole ring.
Uniqueness
5-bromo-N-(1-methyl-1H-pyrazol-3-yl)furan-2-carboxamide is unique due to the combination of the furan and pyrazole rings, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H8BrN3O2 |
|---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
5-bromo-N-(1-methylpyrazol-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C9H8BrN3O2/c1-13-5-4-8(12-13)11-9(14)6-2-3-7(10)15-6/h2-5H,1H3,(H,11,12,14) |
InChI Key |
AJIDLMMVPLFJAA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


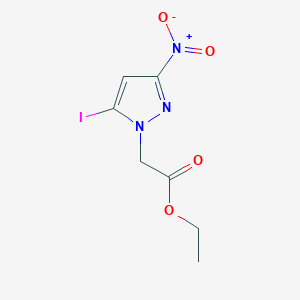
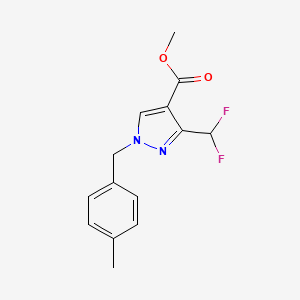
![(2,6-dimethylmorpholin-4-yl){1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-3-yl}methanone](/img/structure/B10907745.png)
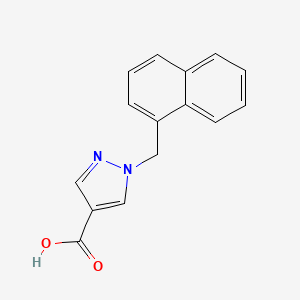

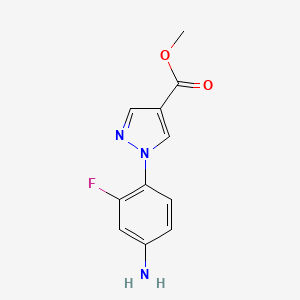
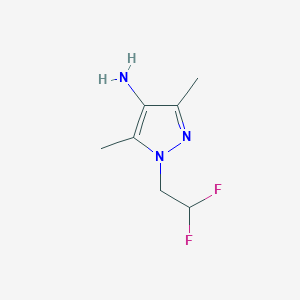
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B10907767.png)
![Methyl 1-(2-(cyclopropylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10907774.png)
![1-{[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}piperidine-3-carboxamide](/img/structure/B10907781.png)
![2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-pyridin-4-ylmethylidene]propanehydrazide](/img/structure/B10907782.png)
![1-propylchromeno[3,4-d]imidazol-4-one](/img/structure/B10907796.png)
![1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-methylmethanamine](/img/structure/B10907797.png)
![N'~1~,N'~4~-bis[(1E)-3-methylcyclohexylidene]benzene-1,4-dicarbohydrazide](/img/structure/B10907804.png)
